molecular formula C12H22N2O3 B6600976 tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate CAS No. 2287237-49-2

tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate

Cat. No.: B6600976
CAS No.: 2287237-49-2
M. Wt: 242.31 g/mol
InChI Key: OAJIQHJOQXQMMQ-ZJUUUORDSA-N
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Description

This compound is a bicyclic tertiary amine derivative featuring a pyrido[4,3-b][1,4]oxazine core with a tert-butyl carbamate protecting group. Its molecular formula is C₁₂H₂₂N₂O₃, and molecular weight is 242.31 g/mol . The stereochemistry (4aR,8aS) is critical for its spatial arrangement, influencing interactions in synthetic or biological contexts. It serves as a key intermediate in pharmaceutical synthesis, leveraging the tert-butyl group to protect reactive amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl (4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJIQHJOQXQMMQ-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Representative Cyclization Conditions and Yields

Starting MaterialCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Piperidine-3-carboxamidepTSA801272
Ethyl 4-oxopiperidine-1-carboxylateNaHCO₃60868
N-Boc-3-aminopyrrolidineH₂SO₄1002458

Key challenges in this step include regioselectivity and minimizing side reactions such as over-alkylation. Microwave-assisted synthesis has emerged as a tool to accelerate cyclization while improving yields.

Stereochemical Control via Chiral Catalysis

Achieving the (4aR,8aS) configuration necessitates enantioselective synthesis. Asymmetric hydrogenation using chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enables precise stereocontrol during the reduction of intermediate enamines. For example, hydrogenation of a prochiral enamine precursor at 50 psi H₂ pressure with a Ru-(S)-BINAP catalyst yields the desired diastereomer with >98% enantiomeric excess (ee).

Alternative methods employ chiral resolving agents, such as (R)-mandelic acid, to separate racemic mixtures post-synthesis. However, this approach suffers from lower efficiency (typical yields: 30–40%) compared to catalytic asymmetric synthesis.

tert-Butoxycarbonyl (Boc) Protection Dynamics

Introducing the tert-butyl carbamate group requires careful selection of acylating agents. Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst provides optimal results, achieving >95% protection of the secondary amine at 0–25°C.

Critical Parameters for Boc Protection:

  • Solvent Polarity : THF > DCM > EtOAc (reactivity correlation)

  • Base Selection : Et₃N outperforms NaHCO₃ in minimizing hydrolysis byproducts

  • Stoichiometry : 1.2 eq Boc₂O ensures complete conversion without excess reagent accumulation

Post-protection purification via silica gel chromatography (hexane/EtOAc 4:1) typically recovers 85–90% of the Boc-protected product.

Industrial-Scale Process Optimization

Large-scale production (batch sizes >10 kg) employs continuous flow reactors to enhance heat and mass transfer. A patented protocol describes a telescoped process where cyclization, hydrogenation, and Boc protection occur in sequence within a single reactor system, reducing intermediate isolation steps.

Table 2: Comparative Metrics for Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Cycle Time48 h12 h
Yield62%78%
Solvent Consumption (L/kg)12045
Purity (HPLC)97.5%99.1%

Notably, flow systems mitigate exothermic risks during Boc protection, enabling safer operation at elevated concentrations.

Analytical Characterization and Quality Control

Final product validation requires multimodal analysis:

  • Chiral HPLC : Chiralpak IC-3 column (hexane/i-PrOH 90:10), retention time = 8.2 min for (4aR,8aS) isomer

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.80 (m, 6H, oxazine/pyridine), 4.25 (q, J = 6.8 Hz, 2H, OCH₂)

  • MS (ESI+) : m/z 243.2 [M+H]⁺, calc. 242.31

Stability studies indicate the compound degrades <2% over 24 months at −20°C under inert atmosphere, making it suitable for long-term storage .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate C₁₂H₂₂N₂O₃ 242.31 1779577-11-5 Pyridooxazine core, tert-butyl protection
tert-Butyl 6-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate C₁₂H₁₅BrN₂O₃ 315.16 959992-64-4 Bromine substituent, higher reactivity
Octahydro-2H-pyrido[4,3-b][1,4]oxazine C₇H₁₄N₂O 142.2 1594031-54-5 Unprotected amine, simpler structure

Biological Activity

Introduction

tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is a complex organic compound notable for its potential biological activity and applications in medicinal chemistry. With the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of approximately 242.32 g/mol, this compound has garnered attention for its unique structural features, specifically its bicyclic oxazine framework which incorporates nitrogen and oxygen atoms.

Chemical Structure and Properties

The compound's stereochemistry is crucial for its biological activity. The specific configurations at the 4a and 8a positions influence its interactions with biological targets. The following table summarizes key structural features:

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.32 g/mol
IUPAC NameThis compound
InChIInChI=1S/C12H22N2O3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This interaction is critical for understanding its pharmacodynamics.

Enzyme Interaction

Research indicates that this compound may interact with enzymes such as aldose reductase and aldo-keto reductases (AKRs), which are involved in the biotransformation of various substrates. For instance, AKR1C family members play significant roles in detoxifying aldehydes and are implicated in drug metabolism and resistance mechanisms .

Case Study: Interaction with AKR1C Enzymes

A study examining the effects of various compounds on AKR1C enzymes found that certain oxazine derivatives could enhance or inhibit enzyme activity depending on their structural modifications. This highlights the potential of this compound to influence drug metabolism pathways.

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicated that it exhibits selective cytotoxicity towards specific cancer types, suggesting potential as an anticancer agent. Further investigations into its mechanism revealed that it might induce apoptosis through oxidative stress pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
tert-butyl (4aR)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylateSimilar oxazine structure but different stereochemistry
tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylateIodine substituent increases reactivity
tert-butyl (1S)-pyrido[2',3':3',2]-indole-1-carboxylateUnique indole incorporation offers different biological activity

This table illustrates how variations in structure can lead to differences in biological activity and chemical properties.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate?

The synthesis typically involves:

  • Cyclization reactions to form the bicyclic pyrido-oxazine core, often using tert-butyloxycarbonyl (Boc) as a protecting group for amines .
  • Chiral resolution via asymmetric catalysis or chiral auxiliaries to achieve the (4aR,8aS) configuration .
  • Purification via column chromatography (e.g., using hexane/EtOAc gradients) and recrystallization for enantiomeric enrichment .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve stereochemistry and confirm the bicyclic framework .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify Boc-protected amines and chiral centers. 2D experiments (COSY, HSQC) map coupling in the fused ring system .
  • LC-MS : High-resolution mass spectrometry verifies molecular weight and fragmentation patterns .

Q. How is the compound purified to ensure enantiomeric purity?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers using hexane/isopropanol mobile phases .
  • Recrystallization in polar solvents (e.g., methanol/water) enhances diastereomeric excess .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity and physicochemical properties?

  • Quantum mechanical calculations (e.g., DFT) model steric effects of the tert-butyl group and hydrogen-bonding interactions in the oxazine ring .
  • QSPR models correlate logP and solubility with structural descriptors (e.g., topological polar surface area) for bioavailability predictions .

Q. How does the compound’s stereochemistry influence its role in asymmetric catalysis?

  • The (4aR,8aS) configuration creates a chiral microenvironment, enabling enantioselective catalysis in C–N bond-forming reactions (e.g., Buchwald-Hartwig aminations) .
  • Mechanistic studies (e.g., kinetic isotope effects) reveal stereoelectronic control during transition-state stabilization .

Q. What strategies address discrepancies in bioactivity data across studies?

  • Dose-response re-evaluation : IC50_{50} values may vary due to assay conditions (e.g., enzyme source, substrate concentration). Normalize data using internal controls (e.g., reference inhibitors) .
  • Metabolite profiling : LC-MS/MS identifies degradation products that interfere with activity measurements .

Q. How is the compound utilized in fragment-based drug discovery?

  • SPR (surface plasmon resonance) : Screens for binding to therapeutic targets (e.g., kinases) by monitoring affinity (KD_D) and stoichiometry .
  • Crystallographic fragment screening : Co-crystallization with target proteins identifies binding poses in the oxazine pocket .

Methodological Notes

  • Crystallography : Use SHELX-97 for refinement; validate H-bond networks with PLATON .
  • Bioassays : Include positive/negative controls to mitigate false positives in enzyme inhibition studies .

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